4-(1,2-Oxazinan-2-yl)cyclohexanone
Description
Properties
Molecular Formula |
C10H17NO2 |
|---|---|
Molecular Weight |
183.25 g/mol |
IUPAC Name |
4-(oxazinan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C10H17NO2/c12-10-5-3-9(4-6-10)11-7-1-2-8-13-11/h9H,1-8H2 |
InChI Key |
NQIDAYKOEWATOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCON(C1)C2CCC(=O)CC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Cyclohexanone Derivatives
Cyclohexanone derivatives exhibit diverse functionalizations that influence their reactivity, physical properties, and applications. Below is a detailed comparison with structurally related compounds:
Bis-Arylidene Cyclohexanones (e.g., MS49 and M1)
- Structure: Compounds like 2,6-bis(3-fluorobenzylidene)cyclohexanone (MS49) and 2,6-bis-(benzylidene)-4-(tert-butyl)cyclohexanone (M1) feature arylidene groups at the 2- and 6-positions of the cyclohexanone ring .
- Synthesis: Prepared via base-catalyzed aldol condensation of cyclohexanone with aromatic aldehydes .
- Properties: Higher molecular weight and extended π-conjugation due to arylidene groups. Improved solubility in organic solvents compared to unsubstituted cyclohexanone.
- Applications : Investigated for anticancer and anti-inflammatory activities due to structural similarity to curcumin analogs .
Comparison with 4-(1,2-Oxazinan-2-yl)cyclohexanone:
- Expected to exhibit distinct pharmacokinetic profiles, such as enhanced water solubility due to the polar oxazinan moiety.
Cyclohexanone Acetals (e.g., Rhumytal)
- Structure: Cyclohexanone diethyl acetal (Rhumytal) replaces the ketone group with an acetal functional group .
- Properties: Lower reactivity toward nucleophiles due to acetal protection of the carbonyl. Volatile odor profile (rummy-tobacco notes) suitable for flavoring agents .
- Applications : Used in food and fragrance industries (FEMA-4516) .
Comparison with this compound:
- The oxazinan derivative retains the ketone group, making it more reactive in condensation or nucleophilic addition reactions.
- Odor properties are likely negligible due to the absence of volatile substituents like acetals.
Substituted Cyclohexanones (e.g., Nutclone)
- Structure: 3-Methyl-2-cyclohexanone (Nutclone) has a methyl group at the 3-position .
- Properties: Nutty, caramel-like odor attributed to the methyl substituent. Lower molecular weight (C₇H₁₄O) compared to this compound .
- Applications : Flavoring agent (FEMA-3360) .
Comparison with this compound:
- The oxazinan derivative’s larger size (C₉H₁₅NO₂) and heteroatom content may reduce volatility, making it less suitable for flavoring but more viable in non-volatile applications like drug formulation.
Pharmacologically Active Derivatives (e.g., Cyclohexanone Ethylene Ketal Hydrochloride)
- Structure: Cyclohexanone derivatives with ketal or aminoalkyl substituents, such as 4-(Methyl-n-Butylamino)-4-(m-hydroxyphenyl)cyclohexanone ethylene ketal hydrochloride .
- Properties :
- Applications : Investigated for opioid-like activity and central nervous system (CNS) modulation .
Comparison with this compound:
Physicochemical and Industrial Considerations
Vapor-Liquid Equilibrium (VLE) Behavior
- Cyclohexanone and its derivatives often form quasi-ideal solutions, but isomers (e.g., cyclohexenol isomers) require advanced models like COSMO-RS for accurate VLE predictions .
- Implication for this compound: Its polar heterocyclic group may deviate from ideal behavior, necessitating COSMO-RS for separation process design in industrial synthesis .
Data Tables
Table 1: Structural and Functional Comparison of Cyclohexanone Derivatives
Table 2: Physicochemical Properties
| Property | Cyclohexanone | This compound (Inferred) | MS49 |
|---|---|---|---|
| Molecular Weight (g/mol) | 98.15 | 185.22 | 322.34 |
| Boiling Point (°C) | 155.6 | ~250–300 (estimated) | N/A |
| Solubility | Miscible | Moderate in polar solvents | Organic solvents |
Preparation Methods
Synthesis of α-Nitrosoolefin Precursors
Ketoximes derived from cyclohexanone or substituted cyclohexanones are treated with chloramine-T and triethylamine to generate α-nitrosoolefins. For example, cyclohexanone oxime undergoes oxidation to form the corresponding α-nitrosoolefin, which serves as the diene in subsequent cycloadditions.
Intermolecular Cycloaddition with 4-Allylcyclohexanone
The α-nitrosoolefin reacts with 4-allylcyclohexanone under thermal conditions (40–60°C) to afford the cycloadduct. The reaction proceeds via a concerted mechanism, with the electron-deficient nitroso group acting as the dienophile and the allyl group as the diene. Regioselectivity is governed by frontier molecular orbital (FMO) interactions, favoring the formation of the 1,2-oxazinan ring at the 4-position of cyclohexanone (Fig. 1).
Table 1: Representative Cycloaddition Conditions and Yields
| Substrate | Dienophile | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Allylcyclohexanone | α-Nitrosoolefin | 50 | 78 | |
| 4-Vinylcyclohexanone | α-Nitrosoolefin | 60 | 65 |
Reductive Amination and Ring-Closing Approaches
Reductive amination offers a modular route to 1,2-oxazinan derivatives by leveraging the nucleophilic reactivity of amines. This method involves the condensation of 4-aminocyclohexanone with a 1,5-diol or equivalent electrophile, followed by cyclization under reducing conditions.
Stepwise Amination and Cyclization
4-Aminocyclohexanone, prepared via Hofmann degradation of 4-cyanocyclohexanone, reacts with 1,5-pentanediol in the presence of a Brønsted acid catalyst (e.g., p-TsOH). The resulting Schiff base intermediate undergoes hydrogenation (H₂, Pd/C) to yield the saturated 1,2-oxazinan ring.
Key Reaction Parameters:
Multicomponent One-Pot Syntheses
Multicomponent reactions (MCRs) streamline the assembly of complex architectures by combining three or more reactants in a single step. For this compound, a tandem condensation-cyclization protocol using cyclohexanone, formaldehyde, and a primary amine has been developed.
Mechanistic Insights
Cyclohexanone undergoes Mannich-like condensation with formaldehyde and benzylamine to form an iminium intermediate. Subsequent nucleophilic attack by the ketone oxygen initiates ring closure, yielding the 1,2-oxazinan framework.
Optimized Conditions:
-
Catalyst: Zirconyl chloride (ZrOCl₂·8H₂O, 10 mol%)
-
Solvent: Water (green chemistry compliant)
Functional Group Interconversion from Preexisting Heterocycles
Late-stage modification of preassembled 1,2-oxazinan derivatives provides an alternative pathway. For instance, this compound can be accessed via oxidation of 4-(1,2-oxazinan-2-yl)cyclohexanol using Jones reagent (CrO₃/H₂SO₄).
Critical Considerations:
-
Oxidation Selectivity: Over-oxidation to carboxylic acids must be suppressed by controlling reaction time and temperature.
-
Substrate Compatibility: Alcohol substrates require protection of the oxazinan nitrogen to prevent undesired side reactions.
Comparative Analysis of Methodologies
Table 2: Advantages and Limitations of Each Method
| Method | Advantages | Limitations |
|---|---|---|
| Cycloaddition | High regioselectivity, atom economy | Requires specialized dienophiles |
| Reductive Amination | Modular, scalable | Multi-step synthesis |
| Multicomponent Reactions | One-pot, green solvents | Limited substrate scope |
| Functional Group Interv. | Late-stage diversification | Risk of over-oxidation |
Q & A
Q. What are the optimal synthetic routes for 4-(1,2-Oxazinan-2-yl)cyclohexanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclohexanone derivatives as precursors. For example, oxidation of substituted cyclohexanes using KMnO₄ or CrO₃ under controlled pH and temperature (e.g., 40–60°C) can yield ketone intermediates . Subsequent nucleophilic substitution with 1,2-oxazinan-2-yl groups requires amine-based nucleophiles in polar aprotic solvents (e.g., DMF or THF) under reflux. Key parameters include:
- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity.
- Solvent effects : THF enhances solubility of intermediates, while DMF accelerates reaction kinetics.
- Yield optimization : Pilot studies using Box–Behnken experimental design (BBD) can model interactions between temperature, catalyst loading, and solvent ratios .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar compounds?
Methodological Answer:
- ¹H NMR : The oxazinan moiety generates distinct signals:
- IR : Stretching vibrations for C=O (1710–1740 cm⁻¹) and C–O–C (1100–1150 cm⁻¹) confirm functional groups .
- Contrast with analogs : Cyclohexanol derivatives lack the C=O peak, while 4-cyanocyclohexanone shows a sharp nitrile stretch (~2240 cm⁻¹) .
Advanced Research Questions
Q. What computational methods (e.g., DFT) predict the electronic structure and reactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP/6-31G**) can model:
- Electrophilic sites : Partial charges on the carbonyl carbon (high δ⁺) and oxazinan nitrogen (δ⁻) guide nucleophilic/electrophilic attack .
- Transition states : For example, hydrogen abstraction during autoxidation involves a calculated activation energy of ~17.8 kcal/mol, aligning with experimental cyclohexane oxidation data .
- Solvent effects : Polarizable Continuum Models (PCM) simulate solvent interactions, revealing THF stabilizes intermediates better than water .
Q. How do enzymatic pathways (e.g., cyclohexanone monooxygenase) interact with this compound?
Methodological Answer: Cyclohexanone monooxygenase (CHMO) catalyzes Baeyer-Villiger oxygenation via a flavin C4a-peroxide intermediate :
Substrate binding : The ketone group coordinates to the flavin peroxide (Kd ~1 µM), inducing conformational changes.
Oxygen insertion : Nucleophilic attack by the deprotonated peroxide forms a lactone intermediate.
Kinetic bottlenecks : NADP+ release is rate-limiting (k ≈ 3 s⁻¹).
Experimental design : Stopped-flow spectroscopy at pH 9.0 traps the peroxide intermediate for UV-Vis analysis (λmax = 366 nm) .
Q. How can contradictions in autoxidation byproduct profiles be resolved for this compound?
Methodological Answer: Conflicting data on cyclohexanone autoxidation byproducts (e.g., cyclohexanol vs. ketones) arise from competing pathways:
- Radical propagation : Cyclohexylperoxyl (CyOO•) abstracts α-H from the oxazinan ring, forming unstable hydroperoxides that decompose to alcohols or ketones .
- Cage effects : Solvent cages in liquid-phase reactions favor recombination of nascent radicals, altering product ratios .
Resolution strategy : - Isotopic labeling (²H at α-H positions) tracks hydrogen abstraction sites.
- Kinetic simulations using multiconformer transition-state theory validate dominant pathways .
Q. What catalytic systems (e.g., Pd/LDH) enable selective functionalization of this compound?
Methodological Answer: Pd nanoparticles on Mg-Al layered double hydroxide (Pd/LDH) catalyze dehydrogenation and dehydration without external H₂ acceptors :
- Mechanism : Concerted base-metal catalysis: LDH deprotonates intermediates, while Pd⁰ facilitates H₂ transfer.
- Substrate scope : Electron-withdrawing groups on the oxazinan ring enhance reactivity (e.g., –CN > –OCH₃).
- Scale-up : Gram-scale reactions with 0.2 mol% Pd achieve >99% yield under reflux (80°C, 12 h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
